molecular formula C9H7F2N B1316792 4,5-Difluoro-2-methylindole CAS No. 85462-60-8

4,5-Difluoro-2-methylindole

Cat. No. B1316792
CAS RN: 85462-60-8
M. Wt: 167.15 g/mol
InChI Key: LTYZOUVRTGPHQM-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylindole is a chemical compound with the molecular formula C9H7F2N . It is a derivative of indole, a heterocyclic aromatic compound, with two fluorine atoms at positions 4 and 5 and a methyl group at position 2 .


Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-methylindole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The two fluorine atoms are attached at positions 4 and 5, and a methyl group is attached at position 2 .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Difluoro-2-methylindole are not detailed in the retrieved papers, indole derivatives are known to participate in various chemical reactions . For instance, they can be involved in Suzuki–Miyaura coupling reactions and can react with fluoroalkyl carbenes .


Physical And Chemical Properties Analysis

4,5-Difluoro-2-methylindole has a molecular weight of 167.16 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Reactivity in Complexes

  • 4,5-Difluoro-2-methylindole is involved in the formation of zwitterionic species and complexes. For instance, in a study by Focante et al. (2004), the reactions of N-methylpyrrole and N-methylindole with B(C6F5)3 produced zwitterionic species with interesting reactivity, indicating potential in complex formation and polymerization processes (Focante, 2004).

Role in Chemical Reactions

  • 2-Methylindole, a related compound, has been used as an indicative nucleophile in the development of multi-component reactions (MCRs) of aldehydes with different nucleophiles. This indicates its utility in facilitating chemical synthesis and reaction screening (Jiang, 2014).

Electrosynthesis of Polymeric Films

  • Electrosynthesis of high-quality polymeric films, such as poly(5-methylindole), demonstrates the applicability of methylindoles in material science. A study by Xu et al. (2006) showed the synthesis of poly(5-methylindole) films with good fluorescence properties, indicating potential applications in electronic and optoelectronic devices (Xu, 2006).

Photoluminescence and Complexation

  • The complexation of N-methylindole with certain mercury complexes leads to a significant reduction in the triplet lifetimes of the heterocycles, as shown in a study by Burress et al. (2005). This highlights its potential in photoluminescence and advanced material applications (Burress, 2005).

Degradation Studies and Environmental Applications

  • Research by He et al. (2022) on the degradation of 3-methylindole, a structurally similar compound, using ionizing radiation provides insights into the treatment of refractory organic pollutants, indicating the environmental applications of such compounds (He, 2022).

Future Directions

Indole derivatives, including 4,5-Difluoro-2-methylindole, continue to be a subject of interest in pharmaceutical research due to their diverse pharmacological activities . Future research may focus on exploring their potential applications in drug discovery and development .

properties

IUPAC Name

4,5-difluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZOUVRTGPHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525903
Record name 4,5-Difluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-methyl-1h-indole

CAS RN

85462-60-8
Record name 4,5-Difluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85462-60-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H ISHIKAWA, T UNo, H MIYAMOTO… - Chemical and …, 1990 - jstage.jst.go.jp
A series of substituted 1, 2-dihydro-6-oxo-pyrrolo [3, 2, 1-ij] quinoline-5-carboxylic acids for the treatment of systemic infections was synthesized via 7-bromo-3-ethylthio-4, 5-difluoro-2-…
Number of citations: 28 www.jstage.jst.go.jp
MR Ni - Indole Ring Synthesis: From Natural Products to Drug …, 2016 - books.google.com
In 1973, Paul Gassman and his coworkers described a very clever indole ring synthesis that encompasses a [2, 3]‐sigmatropic rearrangement as the key step. The process is initiated …
Number of citations: 2 books.google.com
J Li, JM Cook - Name Reactions in Heterocyclic Chemistry, 2014 - researchgate.net
Author Query Page 1 Author Query AQ1 Please provide the captions for all the schemes as in other chapters for consistency. 0002698926.INDD 1 3/24/2016 3:01:03 PM Page 2 Indole …
Number of citations: 2 www.researchgate.net

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